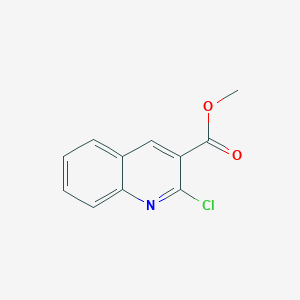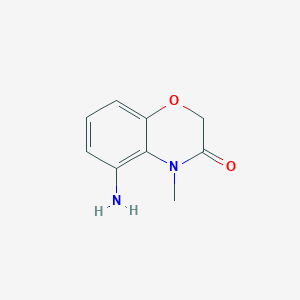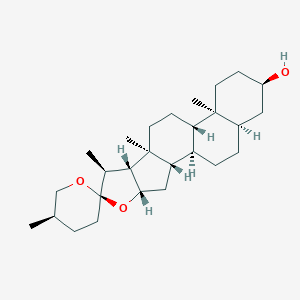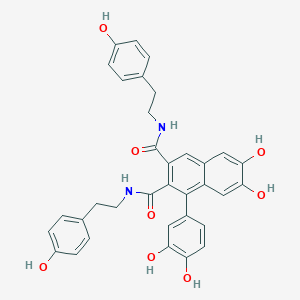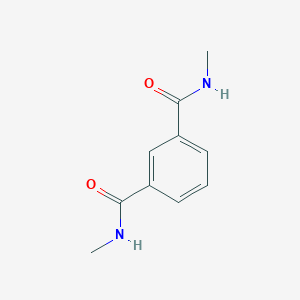
N,N'-dimethylbenzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-dimethylbenzene-1,3-dicarboxamide, commonly known as DMAC, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in most organic solvents and is commonly used as a solvent for polyacrylonitrile (PAN) fibers. DMAC is also used as a reagent in the synthesis of various organic compounds due to its excellent solubility properties.
作用機序
DMAC acts as a polar aprotic solvent due to the presence of two carbonyl groups in its molecular structure. It can dissolve a wide range of organic compounds, including polymers, and is commonly used as a solvent for N,N'-dimethylbenzene-1,3-dicarboxamide fibers. DMAC can also act as a reagent in organic synthesis by reacting with other compounds to form new products.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of DMAC. However, it is known to be toxic to aquatic organisms and can cause skin irritation and eye damage in humans. DMAC is also classified as a reproductive toxin and a possible carcinogen.
実験室実験の利点と制限
DMAC has several advantages as a solvent for lab experiments. It has excellent solubility properties and can dissolve a wide range of organic compounds. It is also relatively non-toxic and is commonly used in the synthesis of pharmaceuticals and other organic compounds. However, DMAC can be expensive and is not suitable for use with certain compounds, such as those that are sensitive to nucleophiles.
将来の方向性
There are several future directions for research involving DMAC. One area of interest is the development of new synthetic methods using DMAC as a reagent. DMAC could also be used as a solvent for new types of polymers and other organic compounds. Further research is also needed to better understand the biochemical and physiological effects of DMAC and its potential impact on human health and the environment.
合成法
DMAC can be synthesized by reacting phthalic anhydride with dimethylamine in the presence of a catalyst such as zinc chloride. The reaction is carried out in an organic solvent such as toluene or xylene, and the resulting product is purified by recrystallization.
科学的研究の応用
DMAC is widely used in scientific research due to its excellent solubility properties. It is commonly used as a solvent for N,N'-dimethylbenzene-1,3-dicarboxamide fibers, which are used in the production of carbon fibers. DMAC is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
特性
CAS番号 |
6780-97-8 |
|---|---|
製品名 |
N,N'-dimethylbenzene-1,3-dicarboxamide |
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC名 |
1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(13)7-4-3-5-8(6-7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
InChIキー |
YGQILMMZHDXGHE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)C(=O)NC |
正規SMILES |
CNC(=O)C1=CC(=CC=C1)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



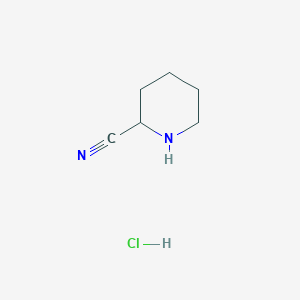
![(2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine](/img/structure/B178562.png)
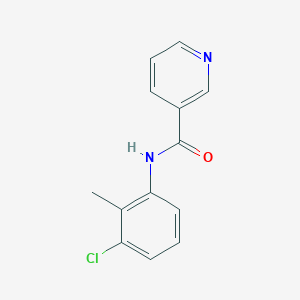
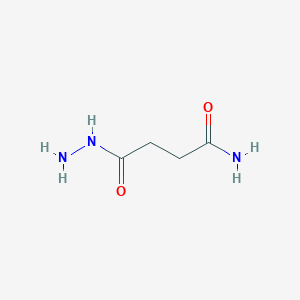
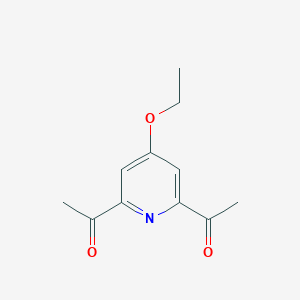
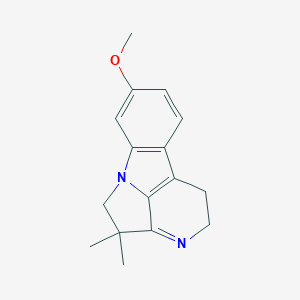
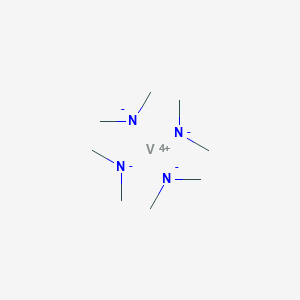
![4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B178583.png)
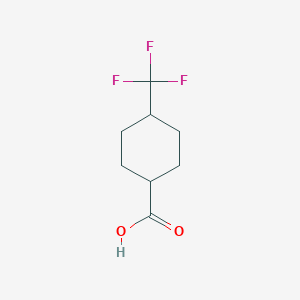
![1-Azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B178587.png)
